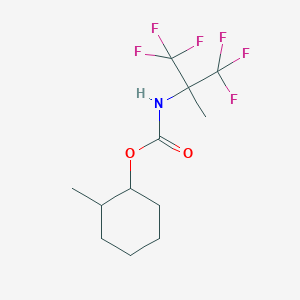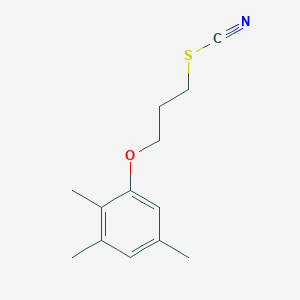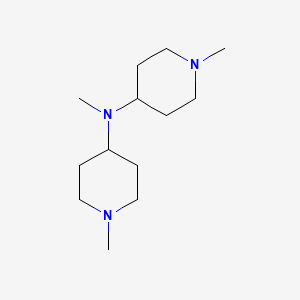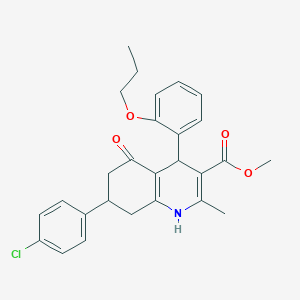![molecular formula C17H26N2O B5075998 4-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B5075998.png)
4-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves the reaction of 4-ethylbenzoic acid with 1-(propan-2-yl)piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control the reaction conditions precisely. The purification process may involve crystallization or other advanced separation techniques to ensure the compound meets the required quality standards.
化学反応の分析
Types of Reactions
4-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines: Known for their inhibitory activity against protein kinase B (Akt).
4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits antiviral activity against various viruses.
Uniqueness
4-ethyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide stands out due to its unique combination of the benzamide and piperidine moieties, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
IUPAC Name |
4-ethyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-4-14-5-7-15(8-6-14)17(20)18-16-9-11-19(12-10-16)13(2)3/h5-8,13,16H,4,9-12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTKZIZDGUNNAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5075923.png)
![(5E)-1-(4-chlorophenyl)-5-[4-(morpholin-4-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5075931.png)


![N-[2-(acetylamino)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5075948.png)
![2-chloro-1-[3-(2-methoxyphenoxy)propoxy]-4-nitrobenzene](/img/structure/B5075966.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-3-methylbut-2-enamide](/img/structure/B5075968.png)
![4-(4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5075974.png)
amine](/img/structure/B5075980.png)

![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5075999.png)
![N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenyl-N-[[4-(trifluoromethyl)phenyl]methyl]methanamine](/img/structure/B5076008.png)


